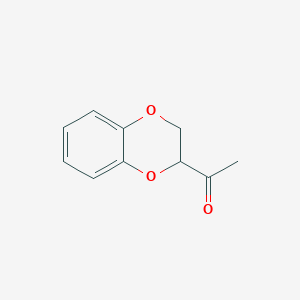

1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCWAZWJLMNADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1COC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905943 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-48-9 | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TKT32H5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone

Executive Summary

This technical guide provides a comprehensive overview of 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone (CAS RN: 1011-48-9), a key heterocyclic building block in medicinal chemistry and organic synthesis. The document delves into its fundamental chemical and physical properties, spectroscopic profile, and established synthetic methodologies. Furthermore, it explores the compound's chemical reactivity, focusing on its utility as a versatile intermediate for creating diverse molecular architectures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this compound in the synthesis of complex and pharmacologically relevant molecules.

Introduction: The Significance of the 1,4-Benzodioxane Scaffold

The 1,4-benzodioxane moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant drugs and biologically active compounds.[1] Its rigid, bicyclic structure, which incorporates both aromatic and ethereal features, allows it to serve as a versatile template for interacting with a wide array of biological targets, including G-protein coupled receptors and enzymes.[2] This framework is present in drugs targeting α₁-adrenoceptors, serotoninergic receptors, and neuronal nicotinic receptors.[1]

Within this important class of compounds, this compound, also known as 2-Acetyl-1,4-benzodioxane, stands out as a critical synthetic intermediate.[3] Its structure features a chiral center at the 2-position of the dihydrodioxin ring and a reactive ketone functional group. This combination of features provides a strategic entry point for asymmetric synthesis and further molecular elaboration, making it a valuable tool for drug discovery programs aiming to fine-tune pharmacological properties and explore structure-activity relationships (SAR).[2]

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 1011-48-9 | [3] |

| Molecular Formula | C₁₀H₁₀O₃ | [3][4] |

| Molecular Weight | 178.18 g/mol | |

| Physical Form | Solid | |

| Appearance | Off-white to light yellow powder | [5] |

| Melting Point | 32.4 °C | [3] |

| Boiling Point | 89-90 °C at 0.3 Torr | [3] |

| InChI Key | KVCWAZWJLMNADA-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC(=O)C1COC2=CC=CC=C2O1 | [4] |

Spectroscopic Profile

While specific, detailed spectra for this compound are not widely published, its structural features suggest a predictable spectroscopic profile.

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the benzene ring, the diastereotopic protons of the -CH₂- group in the dioxin ring, a methine proton (-CH-), and a singlet for the acetyl methyl group (-CH₃). The precise coupling patterns would be critical for confirming the substitution pattern.

-

¹³C NMR: Characteristic signals would include those for the carbonyl carbon (C=O) of the ketone, aromatic carbons, and the aliphatic carbons of the dihydrodioxin ring.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of a ketone carbonyl stretch (C=O) would be prominent, typically in the range of 1700-1720 cm⁻¹. Other key signals would include C-O-C ether stretches and C-H stretches from the aromatic and aliphatic portions.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be observed at m/z 178. Common fragmentation patterns would likely involve the loss of the acetyl group. Predicted collision cross-section (CCS) values have been calculated for various adducts, such as [M+H]⁺ at 134.0 Ų.[4]

Synthesis and Manufacturing

The synthesis of 2-substituted 1,4-benzodioxanes typically involves the reaction of catechol with a suitable three-carbon synthon bearing two leaving groups or an epoxide. A common and effective strategy for producing this compound and its precursors relies on the Williamson ether synthesis.

General Synthetic Workflow

The key causal step is the base-mediated cyclization of catechol with an appropriate electrophile. The choice of base (e.g., K₂CO₃, NaH) is critical to deprotonate the phenolic hydroxyl groups of catechol, forming a potent bis-nucleophile. This intermediate then undergoes a double Sₙ2 reaction to form the dihydrodioxin ring.

Caption: General workflow for synthesizing the 2-acetyl-1,4-benzodioxane core.

Detailed Protocol: Synthesis via Catechol and 3-Chloropropane-1,2-diol

A multi-step synthesis can be envisioned starting from readily available materials. This protocol is illustrative, based on established chemical principles for this class of compounds.[2]

-

Step 1: Protection (Optional but Recommended): The ketone of a suitable starting material like 1-chloro-3-hydroxyacetone could be protected as a ketal to prevent side reactions.

-

Step 2: Cyclization: Catechol (1.0 eq) is dissolved in a polar aprotic solvent such as DMF. A base, typically potassium carbonate (K₂CO₃, 2.2 eq), is added, and the mixture is stirred. The protected chloro-alcohol synthon is then added, and the reaction is heated to promote the double nucleophilic substitution that forms the benzodioxane ring. The use of a slight excess of base ensures complete deprotonation of both phenolic hydroxyls for efficient cyclization.

-

Step 3: Deprotection: The protecting group is removed under appropriate conditions (e.g., mild acid for a ketal) to reveal the hydroxyl group.

-

Step 4: Oxidation: The secondary alcohol at the 2-position is oxidized to the target ketone. Common and mild oxidizing agents like Dess-Martin periodinane or a Swern oxidation are suitable for this transformation, providing the final product, this compound.

Chemical Reactivity and Derivatization

The title compound is a valuable intermediate due to its two primary reactive sites: the ketone carbonyl group and the aromatic ring. This allows for a wide range of chemical transformations to build molecular complexity.

Reactions at the Ketone Group

The acetyl group is a versatile handle for constructing more complex side chains.

-

Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This introduces a new chiral center and a hydroxyl group for further functionalization.

-

Condensation Reactions: The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate. This enolate can participate in aldol or Claisen-Schmidt condensations with aldehydes to form α,β-unsaturated ketones (chalcones), which are themselves an important class of bioactive molecules.[6][7]

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group yields tertiary alcohols.

Reactions on the Aromatic Ring

The benzodioxane ring can undergo electrophilic aromatic substitution. The ether oxygens are activating, ortho-, para-directing groups.

-

Halogenation: Bromination or chlorination will typically occur at the positions para to the ether linkages (positions 6 and 7).

-

Nitration and Sulfonation: These reactions can be used to introduce nitro or sulfonic acid groups, which can be further converted into other functional groups like amines.

-

Friedel-Crafts Acylation/Alkylation: While the existing acetyl group is deactivating, further substitutions on the aromatic ring are possible under forcing conditions.

Caption: Key reactivity pathways for derivatizing the title compound.

Applications in Research and Drug Development

This compound is primarily utilized as a building block in the synthesis of pharmaceuticals and other specialty chemicals.[8] Its structure serves as a precursor to more complex molecules with potential therapeutic applications.

For instance, the related 1,4-benzodioxane core is integral to the structure of Doxazosin, an α₁-adrenoceptor antagonist.[9] While not a direct precursor, the synthetic logic used to build derivatives from 2-acetyl-1,4-benzodioxane is highly relevant to the synthesis of such agents. Researchers have successfully used the isomeric 6-acetyl-1,4-benzodioxane to synthesize chalcones with potential anti-inflammatory, analgesic, and monoamine oxidase inhibitory properties, demonstrating the scaffold's utility in drug discovery.[6][8] The 2-acetyl isomer provides an alternative substitution pattern for creating novel chemical entities with potentially different biological activity profiles.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazard Classification: It is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral). General GHS hazard statements for related compounds include warnings for skin irritation, serious eye irritation, and potential respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid the formation of dust and aerosols.[10] Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Recommended storage temperature is often refrigerated at 0-8°C.[8]

Conclusion

This compound is a strategically important heterocyclic compound whose value lies in its role as a versatile synthetic intermediate. The presence of a reactive ketone and a modifiable aromatic system, combined with the privileged 1,4-benzodioxane scaffold, makes it a powerful tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, enables researchers to effectively leverage this molecule in the design and development of novel, high-value chemical entities for pharmaceutical and other advanced applications.

References

-

CAS Common Chemistry. This compound. Available from: [Link]

-

PubChemLite. This compound. Available from: [Link]

-

National Institutes of Health (NIH). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][12][13]dioxin-6-yl)prop-2-en-1-one. Available from: [Link]

-

PubChem. 1-(6,7-Dichloro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-ethanone. Available from: [Link]

-

IUCr Journals. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydro.... Available from: [Link]

-

SpectraBase. ethanone, 1-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)- - Optional[1H NMR] - Spectrum. Available from: [Link]

-

Chemistry Stack Exchange. Synthesis of 2,3-dihydrobenzo[b][12][13]dioxin-2-yl)(piperazin-1-yl)methanone. Available from: [Link]

-

J&H Chemical Co., Ltd. This compound CAS NO.1011-48-9. Available from: [Link]

-

MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link]

-

PubMed. 1,4-Benzodioxane, an Evergreen, Versatile Scaffold in Medicinal Chemistry: A Review of Its Recent Applications in Drug Design. Available from: [Link]

-

ResearchGate. Formation and reactivity of 1,3-benzodioxol-2-yl, 1,3-benzodioxan-2-yl, and related radicals. Available from: [Link]

-

PubChem. Ethanol, 2-(1,4-benzodioxan-2-yl)- | C10H12O3. Available from: [Link]

-

NIST WebBook. 1,4-Benzodioxin, 2,3-dihydro-. Available from: [Link]

Sources

- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. PubChemLite - this compound (C10H10O3) [pubchemlite.lcsb.uni.lu]

- 5. This compound, CasNo.1011-48-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 6. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. CAS 2879-20-1: 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone [cymitquimica.com]

- 13. 6-Acetyl-1,4-benzodioxane | 2879-20-1 [chemicalbook.com]

An In-Depth Technical Guide to 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone (CAS: 1011-48-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, a key heterocyclic compound known by its CAS number 1011-48-9 and often referred to as 2-acetyl-1,4-benzodioxane. The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous biologically active agents. This document consolidates critical information regarding its chemical and physical properties, provides a detailed, field-proven protocol for its enantioselective synthesis, and offers an expert analysis of its spectroscopic characteristics. Furthermore, it explores the rich pharmacology and structure-activity relationships (SAR) of the 2-substituted 1,4-benzodioxane class, discusses the chemical reactivity of the title compound as a synthetic intermediate, and outlines comprehensive safety and handling procedures. This guide is intended to be an essential resource for researchers leveraging this versatile molecule in drug discovery and organic synthesis.

Core Molecular Characteristics

This compound is a solid heterocyclic compound featuring a benzodioxin ring system substituted at the 2-position with an acetyl group.[1] This substitution at a chiral center means the compound can exist as enantiomers, a critical consideration in pharmacological applications where stereochemistry often dictates biological activity.

Physicochemical and Structural Data

A summary of the key identifiers and physical properties for this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 1011-48-9 | [2] |

| Molecular Formula | C₁₀H₁₀O₃ | [2] |

| Molecular Weight | 178.18 g/mol | [2] |

| Appearance | Solid | [2] |

| Synonyms | 2-Acetyl-1,4-benzodioxane; Ketone, 1,4-benzodioxan-2-yl methyl | [2] |

| InChI Key | KVCWAZWJLMNADA-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(=O)C1COc2ccccc2O1 | [2] |

Structural Diagram

The fundamental structure and IUPAC numbering scheme for 2-acetyl-1,4-benzodioxane are illustrated below. The chiral center at the C2 position is pivotal to its utility in stereoselective synthesis and pharmacology.

Detailed Experimental Protocol: Synthesis of (S)-2-Acetyl-1,4-benzodioxane (2)

This protocol is adapted from a study focused on optimizing reaction conditions to prevent racemization. The causality for key steps is explained to provide field-proven insight.

Step 1: Synthesis of (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (Weinreb Amide, 1)

-

Activation: To a solution of (S)-1,4-benzodioxane-2-carboxylic acid (I) (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂), add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

-

Causality: CDI is an excellent activating agent for carboxylic acids, forming a reactive acylimidazolide intermediate. It is preferred over harsher reagents like thionyl chloride, which can promote racemization, especially at elevated temperatures.

-

-

Reaction: Stir the mixture for 1 hour at room temperature to ensure complete activation. Then, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq).

-

Work-up: Stir the reaction mixture overnight. Quench with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Weinreb amide (1). Purification can be achieved via column chromatography.

Step 2: Synthesis of (S)-2-Acetyl-1,4-benzodioxane (2)

-

Reaction Setup: Dissolve the Weinreb amide (1) (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

-

Causality: The reaction is performed at low temperature to control the reactivity of the Grignard reagent and prevent over-addition to the desired ketone product. An inert atmosphere is crucial as organometallic reagents are sensitive to air and moisture.

-

-

Grignard Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether) (1.5 eq) dropwise to the cooled solution.

-

Causality: The Weinreb amide is particularly effective because the N-methoxy-N-methylamide group forms a stable five-membered chelate with the magnesium ion after the initial addition. This intermediate is stable at low temperatures and does not readily react with a second equivalent of the Grignard reagent. It collapses to the ketone only upon acidic work-up.

-

-

Work-up and Purification: Stir the reaction for 30 minutes at 0°C. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product (2) can be purified by flash chromatography on silica gel.

Spectroscopic Analysis and Structural Elucidation

Structural confirmation of this compound relies on standard spectroscopic techniques. The following is an expert analysis of expected data based on published literature for the (S)-enantiomer.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃):

-

δ 6.82-6.95 (m, 4H): This complex multiplet corresponds to the four aromatic protons on the benzene ring. Their overlapping signals indicate similar chemical environments.

-

δ 4.62 (dd, J = 5.3, 3.3 Hz, 1H): This doublet of doublets is assigned to the proton at the C2 chiral center (H-2). The splitting pattern arises from coupling to the two non-equivalent protons on the adjacent C3 methylene group.

-

δ 4.43 (dd, J = 11.4, 3.3 Hz, 1H): One of the diastereotopic protons on the C3 carbon (H-3a). It shows geminal coupling to H-3b and vicinal coupling to H-2.

-

δ 4.28 (dd, J = 11.4, 5.3 Hz, 1H): The second diastereotopic proton on the C3 carbon (H-3b).

-

δ 2.31 (s, 3H): This sharp singlet with an integration of 3H is characteristic of the methyl protons of the acetyl group, which have no adjacent protons to couple with.

¹³C NMR (75 MHz, CDCl₃):

-

δ 206.1: The downfield signal corresponds to the carbonyl carbon of the ketone, which is significantly deshielded.

-

δ 143.2, 142.2: These two signals are for the quaternary aromatic carbons (C-4a, C-8a) attached to the oxygen atoms of the dioxane ring.

-

δ 122.1, 122.0, 117.5, 117.3: These four peaks represent the four protonated aromatic carbons (C-5, C-6, C-7, C-8).

-

δ 78.2: The signal for the chiral methine carbon at the C2 position, which is attached to both an oxygen and the acetyl group.

-

δ 64.4: The signal for the methylene carbon at the C3 position of the dioxane ring.

-

δ 26.8: The upfield signal corresponds to the methyl carbon of the acetyl group.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which helps confirm the structure.

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 178, corresponding to the molecular weight of the compound (C₁₀H₁₀O₃).

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. [3]This would lead to two primary fragments:

-

Loss of the methyl radical (•CH₃) to form a stable acylium ion at m/z = 163 . This is often a prominent peak.

-

Loss of the benzodioxane radical to form the acetyl cation (CH₃CO⁺ ) at m/z = 43 . This is frequently the base peak in the spectrum of methyl ketones.

-

-

Cleavage of the Dioxane Ring: Fragmentation can also be initiated by cleavage within the heterocyclic ring, leading to a characteristic ion at m/z = 135 , corresponding to the loss of the acetyl group (CH₃CO•).

-

Pharmacology and Applications in Drug Development

The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. [4][5]While specific pharmacological data for 2-acetyl-1,4-benzodioxane is not extensively published, its role as a key intermediate allows access to a multitude of pharmacologically active derivatives.

Structure-Activity Relationships (SAR)

-

Adrenergic and Serotonergic Receptors: The 1,4-benzodioxane ring is a well-established pharmacophore for α₁-adrenoreceptor antagonists and 5-HT₁A receptor agonists. [6]The stereochemistry at the C2 position and the nature of the substituent are critical for both potency and selectivity. The two oxygen atoms of the dioxane ring are often essential for binding to the target. * Anticancer and Antimicrobial Activity: Derivatives of 2-substituted 1,4-benzodioxanes have been investigated as potent antiproliferative and antimicrobial agents. For example, they have been studied as inhibitors of the prokaryotic protein FtsZ, a promising target for new antibiotics. * Synthetic Intermediate: The primary value of 2-acetyl-1,4-benzodioxane lies in its role as a versatile building block. The ketone functionality is a synthetic handle that can be readily transformed into other functional groups, allowing for the exploration of diverse chemical space in lead optimization campaigns. For instance, reduction of the ketone yields a secondary alcohol, which can be further functionalized. The acetyl group can also participate in reactions like aldol condensations to build more complex molecular architectures. [7][8][9]

Chemical Reactivity and Derivatization

The chemical reactivity of 2-acetyl-1,4-benzodioxane is dominated by its ketone functional group and the stability of the benzodioxane ring. This dual reactivity makes it a valuable intermediate for synthesizing a library of derivatives.

Reactions at the Acetyl Group

-

Reduction: The ketone can be stereoselectively reduced to the corresponding secondary alcohol, (1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanol), using reducing agents like sodium borohydride (NaBH₄). [10]This introduces a new chiral center and a hydroxyl group for further synthetic modifications.

-

Aldol Condensation: As a methyl ketone, it can act as a nucleophile (after deprotonation with a base like LDA or NaOH) or an electrophile in aldol addition and condensation reactions. [7][8]This allows for the formation of new carbon-carbon bonds, enabling the synthesis of β-hydroxy ketones or α,β-unsaturated ketones, which are themselves valuable synthetic intermediates.

-

Formation of Heterocycles: The acetyl group can serve as a starting point for the construction of various heterocyclic rings (e.g., pyrazoles, isoxazoles, pyrimidines) by reacting with appropriate bifunctional reagents like hydrazines, hydroxylamine, or ureas. [11]

Reactions involving the Benzodioxane Ring

The aromatic portion of the benzodioxane ring can undergo electrophilic aromatic substitution reactions, though the conditions must be chosen carefully to avoid cleavage of the dioxane ether linkages.

Safety, Handling, and Disposal

Proper handling of this compound is essential to ensure laboratory safety.

Hazard Identification

Based on available safety data, this compound is classified as follows:

-

GHS Classification: Acute Toxicity, Oral (Category 4). * Signal Word: Warning. * Hazard Statement: H302 - Harmful if swallowed.

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved particulate respirator.

-

-

Hygiene Measures: Avoid ingestion, inhalation, and contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling. [12][13]

First Aid Measures

-

If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor/physician if you feel unwell. Do not induce vomiting. [12][14]* If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention. [12][14]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. [12]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [14]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. [12]The material is classified under Storage Class 11: Combustible Solids. * Disposal: Dispose of waste contents/container in accordance with local, regional, and national hazardous waste regulations. Do not allow the product to enter drains. Chemical waste should be sent to an approved waste disposal plant. [1][13]

Conclusion

This compound (CAS 1011-48-9) is more than a simple chemical entity; it is a strategic building block for the synthesis of complex and pharmacologically relevant molecules. Its value is rooted in the privileged 1,4-benzodioxane scaffold, the chirality at the C2 position, and the versatile reactivity of the acetyl group. This guide has provided a detailed framework covering its synthesis, structural analysis, pharmacological context, and safe handling. It is our hope that this consolidated resource will empower researchers and drug development professionals to effectively and safely utilize this compound in their pursuit of novel scientific discoveries and therapeutic agents.

References

Sources

- 1. fishersci.ca [fishersci.ca]

- 2. This compound AldrichCPR 1011-48-9 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tsijournals.com [tsijournals.com]

- 5. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. magritek.com [magritek.com]

- 9. Saturated compound synthesis by 1,4-reduction of unsaturated compounds [organic-chemistry.org]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. ijisrt.com [ijisrt.com]

- 12. echemi.com [echemi.com]

- 13. Registration Dossier - ECHA [echa.europa.eu]

- 14. en.hesperian.org [en.hesperian.org]

An In-Depth Technical Guide to Acetyl-1,4-Benzodioxane Isomers: Structure, Nomenclature, and Synthesis

Executive Summary: The 1,4-benzodioxane framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its derivatives have been pivotal in the development of therapeutics targeting a wide array of systems, including adrenergic and dopaminergic receptors.[1] This guide provides a detailed technical examination of acetyl-1,4-benzodioxane, focusing on two key positional isomers: the commercially prevalent 6-acetyl-1,4-benzodioxane and the chiral 2-acetyl-1,4-benzodioxane. We will dissect their distinct structural features, nomenclature, synthesis protocols, and spectroscopic signatures, offering field-proven insights for researchers, scientists, and drug development professionals.

Section 1: The 1,4-Benzodioxane Scaffold: A Foundation for Drug Discovery

The core structure of 1,4-benzodioxane consists of a benzene ring fused to a 1,4-dioxane ring, creating a rigid, bicyclic system.[3] This scaffold is found in numerous natural products and synthetic pharmaceuticals, where its unique conformation and electronic properties are critical for binding to biological targets.[2][4] The location and nature of substituents on both the aromatic and dioxane rings dramatically influence pharmacological activity.[2] This guide will explore the impact of placing an acetyl group at two different positions, C6 on the benzene ring and C2 on the dioxane ring, which results in compounds with fundamentally different chemical and biological properties.

Section 2: 6-Acetyl-1,4-benzodioxane: The Common Regioisomer

6-Acetyl-1,4-benzodioxane is a widely used chemical intermediate, valued for its role in the synthesis of more complex pharmaceutical agents.[5][6] Its straightforward synthesis and stable structure make it a reliable building block in multi-step synthetic campaigns.

Structure and Nomenclature

The acetyl group is attached to the para-position of the benzene ring relative to the ether linkages of the dioxane moiety. This substitution pattern is common in derivatives explored for various biological activities.[7]

Caption: Molecular structure of 6-Acetyl-1,4-benzodioxane.

Table 1: Identifiers for 6-Acetyl-1,4-benzodioxane

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [5][8] |

| Common Synonyms | 1,4-Benzodioxan-6-yl methyl ketone; 3',4'-Ethylenedioxyacetophenone | [5][9] |

| CAS Number | 2879-20-1 | [5][6][10] |

| Molecular Formula | C₁₀H₁₀O₃ | [5][10] |

| Molecular Weight | 178.19 g/mol | [5][11] |

| Appearance | White to off-white crystalline powder/needles | [5][10][12] |

| Melting Point | 78-86 °C |[5][6][10] |

Synthesis Overview

The most common laboratory and industrial synthesis of 6-acetyl-1,4-benzodioxane involves the Friedel-Crafts acylation of 1,4-benzodioxane. In this electrophilic aromatic substitution reaction, 1,4-benzodioxane is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically yields the 6-substituted product as the major isomer due to the ortho, para-directing nature of the ether oxygen atoms.

Caption: General workflow for the synthesis of 6-Acetyl-1,4-benzodioxane.

Spectroscopic Characterization

The structure of 6-acetyl-1,4-benzodioxane can be unequivocally confirmed by standard spectroscopic methods.

Table 2: Key Spectroscopic Features for 6-Acetyl-1,4-benzodioxane

| Technique | Key Feature | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.9-7.5 ppm), characteristic of a 1,2,4-trisubstituted benzene ring. |

| Dioxane Protons (-OCH₂CH₂O-) | A singlet or a multiplet around 4.3 ppm, integrating to 4H. | |

| Acetyl Protons (-COCH₃) | A sharp singlet around 2.5 ppm, integrating to 3H. | |

| ¹³C NMR | Carbonyl Carbon (C=O) | A signal downfield, typically >195 ppm. |

| Aromatic Carbons | Six distinct signals in the aromatic region (~115-150 ppm). | |

| Dioxane Carbons (-OCH₂CH₂O-) | A signal around 64 ppm. | |

| IR Spectroscopy | Carbonyl Stretch (C=O) | A strong, sharp absorption band around 1670-1680 cm⁻¹. |

| C-O-C Stretch | Strong absorption bands in the 1200-1300 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A peak at m/z = 178, corresponding to the molecular weight.[8] |

| | Fragmentation | A prominent peak at m/z = 163, corresponding to the loss of the methyl group ([M-15]⁺).[8] |

Section 3: 2-Acetyl-1,4-benzodioxane: The Chiral Isomer

In contrast to its 6-acetyl counterpart, 2-acetyl-1,4-benzodioxane features the acetyl group on the dioxane ring. This placement introduces a stereocenter at the C2 position, making the molecule chiral. The stereochemistry at this position is often a critical determinant of biological activity in related compounds, making its controlled synthesis a topic of significant interest.[1]

Structure, Nomenclature, and Stereochemistry

The presence of a chiral center at C2 means the molecule can exist as two enantiomers, (S)-2-acetyl-1,4-benzodioxane and (R)-2-acetyl-1,4-benzodioxane. The specific spatial arrangement of the acetyl group is crucial for precise interactions with chiral biological targets like enzymes and receptors.[1]

Caption: Structure of (S)-2-Acetyl-1,4-benzodioxane, highlighting the chiral center.

Table 3: Identifiers for 2-Acetyl-1,4-benzodioxane

| Identifier | Value | Source(s) |

|---|---|---|

| Systematic Name | 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | [1] |

| Common Name | 2-Acetyl-1,4-benzodioxane | [1] |

| CAS Number | Not broadly available for specific enantiomers, context-dependent. | |

| Molecular Formula | C₁₀H₁₀O₃ | [1] |

| Molecular Weight | 178.19 g/mol (178.06 calculated) |[1] |

Enantioselective Synthesis Protocol

Achieving an enantiomerically pure form of 2-acetyl-1,4-benzodioxane requires a stereocontrolled synthetic strategy. A highly effective method proceeds through a Weinreb amide intermediate, which masterfully prevents a common side reaction in organometallic chemistry.[1]

Expertise & Causality: Standard intermediates like esters or acid chlorides, when reacted with potent nucleophiles like Grignard reagents (R-MgX), are prone to over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol. The Weinreb amide (N-methoxy-N-methylamide) circumvents this issue. The Grignard reagent adds to the amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, at which point the Grignard reagent has been quenched, thus preventing the second addition and ensuring a high yield of the desired ketone.

Step-by-Step Protocol for (S)-2-Acetyl-1,4-benzodioxane: [1]

-

Starting Material: Begin with enantiopure (S)-1,4-benzodioxane-2-carboxylic acid.

-

Weinreb Amide Formation:

-

Activate the carboxylic acid with a coupling agent like carbonyldiimidazole (CDI) in an anhydrous aprotic solvent (e.g., dichloromethane).

-

Add N,O-dimethylhydroxylamine hydrochloride to the activated acid to form the (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (Weinreb amide).

-

-

Grignard Reaction:

-

Dissolve the purified Weinreb amide in an anhydrous etheral solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a solution of methylmagnesium bromide or methylmagnesium chloride (MeMgBr or MeMgCl) dropwise.

-

Allow the reaction to proceed for a short duration (e.g., 30 minutes) before quenching.

-

-

Workup and Purification:

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude product using silica gel chromatography to yield pure (S)-2-acetyl-1,4-benzodioxane.

-

Caption: Enantioselective synthesis of (S)-2-Acetyl-1,4-benzodioxane via a Weinreb amide.

Spectroscopic Characterization

The NMR spectrum of 2-acetyl-1,4-benzodioxane is notably different from the 6-acetyl isomer due to the asymmetry of the dioxane ring and the proximity of the acetyl group to the chiral center.

Table 4: Reported NMR Data for (S)-2-Acetyl-1,4-benzodioxane in CDCl₃ [1]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H NMR | 7.06-6.82 | m | 4H, Aromatic Protons |

| 4.62 | dd, J = 5.3, 3.3 | 1H, -O-CH(Ac)- | |

| 4.43 | dd, J = 11.4, 3.3 | 1H, -O-CH₂- (one proton) | |

| 4.28 | dd, J = 11.4, 5.3 | 1H, -O-CH₂- (other proton) | |

| 2.31 | s | 3H, -COCH₃ | |

| ¹³C NMR | 206.1 | - | C=O |

| 143.2, 142.2 | - | Aromatic C-O | |

| 122.1, 122.0, 117.5, 117.3 | - | Aromatic C-H | |

| 78.2 | - | -O-CH(Ac)- | |

| 64.4 | - | -O-CH₂- |

| | 26.8 | - | -COCH₃ |

Section 4: Conclusion

While both 6-acetyl-1,4-benzodioxane and 2-acetyl-1,4-benzodioxane share the same molecular formula, they are structurally and functionally distinct molecules. The 6-acetyl isomer is an achiral, readily accessible intermediate valuable for constructing a wide range of substituted benzodioxane derivatives. In contrast, the 2-acetyl isomer is a chiral molecule whose synthesis requires careful stereocontrol, often achieved via a Weinreb amide strategy to ensure high fidelity. The crucial role of stereochemistry at the C2 position in determining biological activity underscores the importance of such enantioselective methods in modern drug discovery.[1] Understanding the unique chemistry and synthesis of each isomer is essential for researchers aiming to leverage the potent 1,4-benzodioxane scaffold in the design of novel, highly specific therapeutic agents.

References

-

How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design C - AIR Unimi. [Link]

-

6-Acetyl-1,4-benzodioxane-98% - Premium Grade at Attractive Price - Industrial Chemicals. [Link]

-

Benzodioxan - Wikipedia. [Link]

-

6-acetyl-1,4-benzodioxane - Stenutz. [Link]

-

1,4-Benzodioxan-6-yl methyl ketone | C10H10O3 | CID 76143 - PubChem. [Link]

-

Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. [Link]

-

Synthesis and biology of 1,4-benzodioxane lignan natural products - ResearchGate. [Link]

-

1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - ResearchGate. [Link]

-

chemistry-and-pharmacology-of-benzodioxanes.pdf - TSI Journals. [Link]

Sources

- 1. air.unimi.it [air.unimi.it]

- 2. researchgate.net [researchgate.net]

- 3. Benzodioxan - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Acetyl-1,4-benzodioxane | 2879-20-1 [chemicalbook.com]

- 7. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]

- 8. 1,4-Benzodioxan-6-yl methyl ketone | C10H10O3 | CID 76143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 6-Acetyl-1,4-benzodioxane | CymitQuimica [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. 6-acetyl-1,4-benzodioxane [stenutz.eu]

- 12. 6-Acetyl-1,4-benzodioxane-98% - Premium Grade at Attractive Price [forecastchemicals.com]

An In-depth Technical Guide to the Physical Properties of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key physical properties of the chiral ketone, 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. This compound, a notable derivative of the privileged 1,4-benzodioxane scaffold, is of significant interest in medicinal chemistry and drug discovery due to the prevalence of this moiety in a range of biologically active molecules. Understanding its physical characteristics is paramount for its synthesis, purification, formulation, and analysis in a research and development setting.

Molecular Structure and Identification

This compound possesses a molecular formula of C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol .[1] Its structure features a ketogenic group attached to the chiral center at the 2-position of the 2,3-dihydro-1,4-benzodioxin ring system.

Key Identifiers:

-

CAS Number: 1011-48-9[1]

-

InChI: 1S/C10H10O3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-5,10H,6H2,1H3[2]

-

InChIKey: KVCWAZWJLMNADA-UHFFFAOYSA-N[2]

-

Canonical SMILES: CC(=O)C1COC2=CC=CC=C2O1[2]

-

Synonyms: 2-Acetyl-1,4-benzodioxane, 2-Acetyl-2,3-dihydro-1,4-benzodioxin[2]

Fundamental Physical State and Thermal Properties

The physical state and thermal behavior of a compound are critical parameters for its handling, storage, and processing.

Melting Point

This compound has a reported melting point of 32.4 °C .[2] This relatively low melting point indicates that the compound may exist as a solid or a supercooled liquid at or near ambient laboratory temperatures.

Experimental Rationale: The determination of a sharp melting point range is a primary indicator of compound purity. For a crystalline solid, a narrow melting range (typically <1 °C) suggests high purity. The experimental determination of the melting point is typically performed using a calibrated melting point apparatus. A small, finely ground sample is packed into a capillary tube and heated at a slow, controlled rate. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range. The choice of a slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

Boiling Point

The boiling point of this compound is reported as 89-90 °C at a reduced pressure of 0.3 Torr .[2]

Experimental Rationale: Reporting the boiling point at reduced pressure is standard practice for compounds that may decompose or are sensitive to oxidation at their atmospheric boiling point. The relationship between pressure and boiling point is fundamental; as the external pressure is lowered, the vapor pressure required for the liquid to boil is reached at a lower temperature. This technique, known as vacuum distillation, is a cornerstone of purification for high-boiling or thermally labile compounds. A nomograph can be used to estimate the boiling point at different pressures. The experimental setup for determining a boiling point under reduced pressure involves a distillation apparatus connected to a vacuum pump and a manometer to accurately measure the pressure.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and providing insights into its electronic and vibrational states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For the (S)-enantiomer, (S)-2-Acetyl-1,4-benzodioxane, the following NMR data has been reported in deuterated chloroform (CDCl₃).[2]

Table 1: NMR Spectroscopic Data for (S)-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in CDCl₃ [2]

| Nucleus | Chemical Shift (δ) ppm | Description |

| ¹H NMR | 7.06-6.94 | (m, 1H, Ar-H) |

| 6.95-6.82 | (m, 3H, Ar-H) | |

| 4.62 | (dd, J = 5.3, 3.3 Hz, 1H, O-CH-C=O) | |

| 4.43 | (dd, J = 11.4, 3.3 Hz, 1H, O-CH₂) | |

| 4.28 | (dd, J = 11.4, 5.3 Hz, 1H, O-CH₂) | |

| 2.31 | (s, 3H, -C(=O)CH₃) | |

| ¹³C NMR | 206.1 | C=O |

| 143.2 | Ar-C (quaternary) | |

| 142.2 | Ar-C (quaternary) | |

| 122.1 | Ar-CH | |

| 122.0 | Ar-CH | |

| 117.5 | Ar-CH | |

| 117.3 | Ar-CH | |

| 78.2 | O-CH-C=O | |

| 64.4 | O-CH₂ | |

| 26.8 | -C(=O)CH₃ |

Interpretation and Causality:

-

¹H NMR: The aromatic protons appear in the typical downfield region (6.8-7.1 ppm). The methine proton (O-CH-C=O) at 4.62 ppm is a doublet of doublets due to coupling with the two diastereotopic protons of the adjacent methylene group. These methylene protons, in turn, appear as distinct doublet of doublets at 4.43 and 4.28 ppm, confirming their diastereotopic nature within the chiral environment of the dihydrodioxin ring. The sharp singlet at 2.31 ppm is characteristic of the acetyl methyl group, which lacks adjacent protons to couple with.

-

¹³C NMR: The carbonyl carbon resonates significantly downfield at 206.1 ppm, a characteristic chemical shift for a ketone. The aromatic carbons appear in the 117-144 ppm range, with the two quaternary carbons attached to oxygen appearing at the lower field end of this range. The chiral methine carbon (O-CH-C=O) is observed at 78.2 ppm, and the methylene carbon of the dioxin ring is at 64.4 ppm. The acetyl methyl carbon appears at 26.8 ppm.

Experimental Protocol: NMR Sample Preparation

A high-quality NMR spectrum is contingent upon proper sample preparation. The following protocol is a self-validating system for obtaining reliable data.

-

Sample Purity: Ensure the analyte is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Sample Preparation: a. Weigh the sample accurately into a clean, dry vial. b. Add the deuterated solvent and gently agitate to ensure complete dissolution. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. d. Cap the NMR tube securely.

-

Shimming: Before data acquisition, the magnetic field homogeneity must be optimized by a process called shimming to ensure sharp, symmetrical peaks.

Sources

A Technical Guide to the Spectral Analysis of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone

This technical guide provides an in-depth analysis of the spectral data for the compound 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone, also known as 2-acetyl-1,4-benzodioxane. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize spectroscopic techniques for molecular characterization. Herein, we delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into the experimental methodologies and the structural interpretation of the resulting spectra.

Introduction

This compound (C₁₀H₁₀O₃) is a heterocyclic ketone with a molecular weight of 178.18 g/mol .[1] The benzodioxane moiety is a common scaffold in medicinal chemistry, exhibiting a range of biological activities. Accurate structural elucidation and purity assessment are paramount in the development of compounds containing this framework. This guide serves as a comprehensive reference for the spectral properties of this specific benzodioxane derivative, underpinning the critical role of spectroscopic analysis in chemical research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Experimental Protocol: NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.

Sample Preparation:

-

A sample of approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (0.00 ppm).

Data Acquisition:

-

¹H NMR: Spectra are typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a greater number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A spectral width of 0-220 ppm is standard.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound provides a wealth of information regarding its structure. The experimentally obtained chemical shifts and coupling constants are invaluable for assigning each proton to its specific position in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.06-6.94 | m | - | 1 | Ar-H |

| 6.95-6.82 | m | - | 3 | Ar-H |

| 4.62 | dd | 5.3, 3.3 | 1 | H-2 |

| 4.43 | dd | 11.4, 3.3 | 1 | H-3a |

| 4.28 | dd | 11.4, 5.3 | 1 | H-3b |

| 2.31 | s | - | 3 | -COCH₃ |

Data sourced from a study on the synthesis of 2-substituted-1,4-benzodioxane derivatives.[2]

Interpretation:

-

Aromatic Protons (δ 6.82-7.06): The complex multiplet in this region, integrating to four protons, corresponds to the protons on the benzene ring of the benzodioxane moiety. The overlapping signals suggest a complex splitting pattern due to their non-equivalent chemical environments.

-

Methine Proton (H-2, δ 4.62): The doublet of doublets at 4.62 ppm is assigned to the proton at the C-2 position. This proton is coupled to the two diastereotopic protons on the adjacent C-3 carbon, resulting in the observed splitting pattern with coupling constants of 5.3 and 3.3 Hz.

-

Methylene Protons (H-3a and H-3b, δ 4.43 and 4.28): The two protons on the C-3 carbon are diastereotopic and thus have different chemical shifts. They appear as distinct doublet of doublets. The geminal coupling between them is not observed, but each is coupled to the H-2 proton, with coupling constants of 3.3 Hz and 5.3 Hz, respectively. The large coupling constant of 11.4 Hz for both protons is indicative of their geminal relationship.

-

Acetyl Protons (δ 2.31): The sharp singlet at 2.31 ppm, integrating to three protons, is characteristic of the methyl group of the acetyl moiety (-COCH₃). The absence of coupling confirms that there are no adjacent protons.

Figure 1. Molecular structure of this compound.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 206.1 | C=O |

| 143.2 | Ar-C (quaternary) |

| 142.2 | Ar-C (quaternary) |

| 122.1 | Ar-CH |

| 122.0 | Ar-CH |

| 117.5 | Ar-CH |

| 117.3 | Ar-CH |

| 78.2 | C-2 |

| 64.4 | C-3 |

| 26.8 | -COCH₃ |

Data sourced from a study on the synthesis of 2-substituted-1,4-benzodioxane derivatives.[2]

Interpretation:

-

Carbonyl Carbon (δ 206.1): The signal at the lowest field is characteristic of a ketone carbonyl carbon.

-

Aromatic Carbons (δ 117.3-143.2): The signals in this region correspond to the six carbons of the benzene ring. The two quaternary carbons attached to the oxygen atoms are observed at 143.2 and 142.2 ppm, while the four CH carbons of the aromatic ring appear between 117.3 and 122.1 ppm.

-

Chiral Carbon (C-2, δ 78.2): The signal at 78.2 ppm is assigned to the C-2 carbon, which is attached to an oxygen atom and the acetyl group.

-

Methylene Carbon (C-3, δ 64.4): The signal at 64.4 ppm corresponds to the C-3 methylene carbon, which is also attached to an oxygen atom.

-

Acetyl Carbon (δ 26.8): The signal at the highest field is attributed to the methyl carbon of the acetyl group.

Figure 2. Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

FTIR spectra are typically recorded using an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.

ATR-FTIR:

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

Pressure is applied to ensure good contact between the sample and the crystal.

-

The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

KBr Pellet:

-

A few milligrams of the sample are ground with anhydrous potassium bromide (KBr).

-

The mixture is pressed into a thin, transparent pellet.

-

The pellet is placed in the spectrometer's sample holder for analysis.

IR Spectral Analysis

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~3000-2850 | C-H stretch | Aliphatic C-H |

| ~1715 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Aryl ether |

| ~1100 | C-O stretch | Aliphatic ether |

Interpretation:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the dihydrodioxin ring and the methyl group will appear just below 3000 cm⁻¹.

-

Carbonyl (C=O) Stretching: A strong, sharp absorption band around 1715 cm⁻¹ is the most characteristic feature of a saturated ketone.[3]

-

Aromatic C=C Stretching: The presence of the benzene ring will give rise to characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The C-O stretching vibrations of the aryl and aliphatic ether linkages in the benzodioxane ring are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1100 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as structural information from the fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, with electrospray ionization (ESI) and electron ionization (EI) being common.

Sample Preparation for ESI-MS:

-

The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

This stock solution is then further diluted to the low µg/mL or ng/mL range.

-

The solution is infused into the mass spectrometer.

Data Acquisition:

-

Full Scan MS: The instrument is set to scan a wide mass range to determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS): The parent ion is isolated and fragmented to provide structural information.

Mass Spectrometry Analysis

The mass spectrum of this compound (molecular weight 178.18) is expected to show a molecular ion peak ([M]⁺˙) or a protonated molecule peak ([M+H]⁺) depending on the ionization method used.

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion can provide valuable structural information. Key fragmentation pathways for this molecule may include:

-

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the C-2 of the benzodioxane ring, leading to the formation of an acylium ion (CH₃CO⁺, m/z 43) and a radical cation of the benzodioxane ring.

-

Loss of the acetyl group: Fragmentation resulting in the loss of a ketene molecule (CH₂=C=O) or an acetyl radical (•COCH₃).

-

Cleavage of the dioxin ring: Fragmentation of the dihydrodioxin ring can also occur.

PubChem provides predicted collision cross-section (CCS) values for various adducts, which is a parameter related to the ion's shape and can be measured by ion mobility mass spectrometry. For the protonated molecule ([M+H]⁺), the predicted CCS is 134.0 Ų.[4]

Figure 3. A simplified potential fragmentation pathway in mass spectrometry.

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization of the molecule. The ¹H and ¹³C NMR data offer precise information on the proton and carbon framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and provides insights into the fragmentation patterns, further confirming the structure. This guide serves as a valuable resource for scientists, enabling a deeper understanding of the spectroscopic properties of this important class of compounds and facilitating its application in chemical and pharmaceutical research.

References

-

How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - AIR Unimi. (URL: [Link])

-

IR Spectroscopy Tutorial: Ketones. (URL: [Link])

-

This compound - PubChemLite. (URL: [Link])

Sources

Solubility of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in organic solvents

An In-Depth Technical Guide to the Solubility Profiling of 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction

The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] this compound, also known as 2-Acetyl-1,4-benzodioxane, is a key derivative of this scaffold.[3] Understanding its physicochemical properties is paramount for its application in synthetic chemistry and drug development. Among these properties, solubility is a critical determinant of a compound's behavior in various stages of the pharmaceutical pipeline, influencing everything from reaction kinetics and purification to formulation and bioavailability.[4][5]

This technical guide provides a comprehensive framework for the systematic determination of the solubility of this compound in a range of common organic solvents. Moving beyond a simple recitation of methods, this document elucidates the underlying thermodynamic principles and emphasizes a rigorous, self-validating experimental design compliant with Good Laboratory Practices (GLP). The protocols and insights herein are designed to empower researchers to generate high-quality, reliable, and reproducible solubility data essential for informed decision-making in a research and development setting.

Section 1: Physicochemical Characterization and Solubility Prediction

A foundational understanding of the solute's properties is the first step in any solubility study. The molecular structure of this compound offers immediate clues to its expected behavior.

Structural Analysis: The molecule possesses both hydrophobic and hydrophilic characteristics. The aromatic benzene ring is nonpolar, while the two ether oxygen atoms in the dioxan ring and the carbonyl group of the ethanone moiety introduce polarity and the potential for hydrogen bond acceptance. This amphiphilic nature suggests that its solubility will be highly dependent on the properties of the chosen solvent. The predicted XlogP of 1.6 indicates a moderate degree of lipophilicity.[6]

The fundamental principle of "like dissolves like" dictates that a solute will dissolve best in a solvent with similar polarity.[7][8] Therefore, we can predict that this compound will exhibit limited solubility in highly nonpolar solvents (like hexanes) and potentially low solubility in highly polar protic solvents like water, but will likely be readily soluble in solvents of intermediate polarity, such as ketones, esters, and chlorinated solvents.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 2-Acetyl-1,4-benzodioxane, Ketone, 1,4-benzodioxan-2-yl methyl | [3] |

| CAS Number | 1011-48-9 | [3] |

| Molecular Formula | C₁₀H₁₀O₃ | [6] |

| Molecular Weight | 178.18 g/mol | [9] |

| Melting Point | 32.4 °C | [3] |

| Predicted XlogP | 1.6 | [6] |

Section 2: Foundational Principles of Solubility

Solubility is a thermodynamic equilibrium phenomenon, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a specific temperature and pressure.[10][11]

Thermodynamic vs. Kinetic Solubility It is crucial to distinguish between thermodynamic and kinetic solubility.[10]

-

Thermodynamic Solubility is the true equilibrium value, achieved when the system has reached its lowest energy state. The experimental protocol detailed in this guide is designed to measure this value.

-

Kinetic Solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a solution prepared by a specific method (e.g., adding a concentrated DMSO stock to an aqueous buffer). It is influenced by dissolution rate and can be higher than the thermodynamic solubility, representing a metastable state.

The dissolution process is governed by the Gibbs free energy change (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes: ΔG = ΔH - TΔS. For dissolution to be spontaneous, ΔG must be negative. This involves an energy cost to break the solute-solute and solvent-solvent interactions, which is offset by the energy gained from forming new solute-solvent interactions.[12]

Section 3: Strategic Selection of Organic Solvents

The choice of solvents is not arbitrary; it should be a strategic decision based on the intended application and regulatory considerations. In pharmaceutical development, solvents are classified based on their toxicity and environmental impact, as outlined in the International Council for Harmonisation (ICH) Q3C guidelines.[13]

A well-rounded solubility profile should include solvents from different classes to map the compound's behavior across a range of polarities and hydrogen-bonding capabilities.

| Solvent | Class (ICH) | Polarity Type | Rationale for Inclusion |

| Heptane | 3 | Nonpolar Aprotic | Establishes baseline solubility in aliphatic hydrocarbons. |

| Toluene | 2 | Nonpolar Aprotic | Represents aromatic hydrocarbon solvents. |

| Dichloromethane | 2 | Polar Aprotic | Common solvent for organic synthesis and purification. |

| Acetone | 3 | Polar Aprotic | A versatile, low-toxicity ketone. |

| Ethyl Acetate | 3 | Polar Aprotic | Common ester solvent used in chromatography and extraction. |

| Acetonitrile | 2 | Polar Aprotic | Widely used in reversed-phase HPLC and synthesis. |

| Isopropanol | 3 | Polar Protic | A common, less toxic alcohol. |

| Ethanol | 3 | Polar Protic | A "green" and pharmaceutically acceptable protic solvent.[13] |

Section 4: Experimental Protocol for Equilibrium Solubility Determination

The following protocol is based on the gold-standard saturation shake-flask method, designed to be compliant with Good Laboratory Practices (GLP) to ensure data integrity and reliability.[14][15]

Causality Behind Experimental Choices:

-

Using Excess Solute: Ensures that the solution reaches true saturation and that equilibrium is established between the dissolved and undissolved states.[14]

-

Constant Temperature: Solubility is highly temperature-dependent.[11][16] A constant temperature bath is critical for reproducibility.

-

Extended Equilibration Time (24-48h): Guarantees that the system reaches thermodynamic equilibrium, which is an asymptotic process.[10]

-

Centrifugation: Provides a clean and efficient method for separating the solid and liquid phases without altering the temperature or composition of the saturated solution.[14]

-

Validated Analytical Method: Ensures that the measurement of the solute concentration is accurate and precise, which is the cornerstone of a trustworthy result.

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Methodology:

-

Preparation (per solvent, in triplicate): a. Add an excess amount of solid this compound (e.g., 20-50 mg) to a tared 4 mL glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium. b. Record the exact mass of the solid added. c. Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker or rotator submerged in a constant temperature water bath (e.g., 25.0 ± 0.5 °C). b. Agitate the samples for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is reached.

-

Phase Separation: a. After equilibration, remove the vials and allow them to stand for a short period in a rack within the same temperature bath to allow larger particles to settle. b. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solid.

-

Sample Preparation for Analysis: a. Immediately after centrifugation, carefully withdraw an aliquot (e.g., 100 µL) of the clear supernatant. b. Perform a precise gravimetric dilution of the aliquot with the appropriate mobile phase or solvent into a pre-tared volumetric flask. The dilution factor should be chosen to bring the final concentration within the linear range of the analytical method.

-

Quantification: a. Analyze the diluted samples using a validated analytical method, such as the HPLC-UV method described in Section 5. b. Determine the concentration of the diluted sample against a calibration curve prepared with known standards.

-

Calculation: a. Calculate the original concentration in the saturated solution by applying the dilution factor. b. Express the final solubility in standard units, such as mg/mL and mol/L. c. Calculate the mean and standard deviation for the triplicate measurements for each solvent.

Section 5: Analytical Method for Quantification

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for accurately quantifying the solute concentration due to its specificity and sensitivity.[17][18]

Self-Validating System (Trustworthiness): A robust analytical method is self-validating through the use of a multi-point calibration curve and quality control (QC) samples. The calibration curve demonstrates the method's linearity across the desired concentration range. The analysis of QC samples at low, medium, and high concentrations within the curve verifies the accuracy and precision of the measurements for each analytical run.

Example HPLC-UV Method:

-

Instrument: Agilent 1100/1200 series or equivalent with a UV detector.[17]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: ~275 nm (based on the benzodioxin chromophore; should be optimized by running a UV scan).

-

Column Temperature: 30 °C.

Protocol for Analysis:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Perform serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Analytical Run: Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

-

Sample Analysis: Inject the diluted supernatant samples.

-

Quantification: Determine the concentration of the samples using the linear regression equation derived from the calibration curve.

Section 6: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured table to facilitate comparison and interpretation.

Table of Solubility Data for this compound at 25°C (Hypothetical Data)

| Solvent | ICH Class | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Heptane | 3 | < 1.0 | < 0.006 |

| Toluene | 2 | 85.2 ± 2.1 | 0.478 ± 0.012 |

| Dichloromethane | 2 | 350.5 ± 8.7 | 1.967 ± 0.049 |

| Ethyl Acetate | 3 | 210.8 ± 5.3 | 1.183 ± 0.030 |

| Acetone | 3 | 450.1 ± 11.2 | 2.526 ± 0.063 |

| Acetonitrile | 2 | 155.6 ± 4.1 | 0.873 ± 0.023 |

| Isopropanol | 3 | 98.4 ± 2.5 | 0.552 ± 0.014 |

| Ethanol | 3 | 120.3 ± 3.0 | 0.675 ± 0.017 |

Interpretation: The hypothetical data would suggest that the compound is highly soluble in polar aprotic solvents like acetone and dichloromethane, moderately soluble in polar protic solvents like ethanol and isopropanol, and poorly soluble in nonpolar aliphatic solvents like heptane. This profile is consistent with the structural analysis, where the polar ketone and ether functionalities dominate the interactions in polar solvents. This information is critical for selecting appropriate solvents for synthesis (e.g., dichloromethane), purification via crystallization (e.g., using a heptane/ethyl acetate system), or formulation.

Conclusion

This guide has detailed a robust, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By adhering to the principles of GLP, employing the reliable shake-flask method, and utilizing a validated HPLC-UV technique for quantification, researchers can generate high-quality data. This information is not merely an academic exercise; it is a critical dataset that informs process development, enables efficient purification, and provides a foundation for successful formulation strategies in the advancement of new chemical entities.

References

-

Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Hughes, M. J. (2016). CHEM21 solvent selection guide: a guide to the greener choice of solvents. Green Chemistry, 18(15), 4277-4284. [Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta pharmaceutica Hungarica, 81(1), 18–28. [Link]

-

Grodowska, K., & Parczewski, A. (2010). Analytical methods for residue of organic solvents in pharmaceutical products. Acta poloniae pharmaceutica, 67(1), 13-20. [Link]

-

Purosolv. (n.d.). Choosing the Right Solvent for Drug Manufacturing. [Link]

-

JoVE. (2020). Solubility - Concept. Journal of Visualized Experiments. [Link]

-